(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride
Overview
Description
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride: is a chemical compound with significant potential in scientific research due to its diverse applications. This compound exhibits intriguing properties that can be harnessed across various scientific fields, contributing to advancements and discoveries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride typically involves the reaction of 3-methylphenylamine with 1H-1,2,3,4-tetrazole under acidic conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the compound is produced through a large-scale synthesis process that involves the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. The process may also include purification steps, such as recrystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents into the compound's molecular framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride: has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride: can be compared with other similar compounds, such as:
(5-Phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride
1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of This compound lies in its specific molecular structure and the resulting biological and chemical activities.
Properties
IUPAC Name |
(3-methylphenyl)-(2H-tetrazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c1-6-3-2-4-7(5-6)8(10)9-11-13-14-12-9;/h2-5,8H,10H2,1H3,(H,11,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAAXPXMEJITGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=NNN=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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